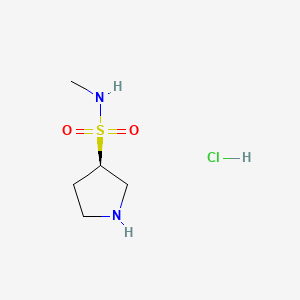![molecular formula C12H24O4 B13459831 [4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B13459831.png)
[4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol: is an organic compound with the molecular formula C₁₂H₂₄O₄ It is a cyclohexane derivative characterized by the presence of two ethoxy groups and a hydroxymethyl group attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with ethyl orthoformate in the presence of an acid catalyst to form the diethoxy derivative. This intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: [4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and conformational analysis of cyclohexane derivatives.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of bioactive compounds and pharmaceuticals.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
- Studied for its effects on biological pathways and molecular targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and polymers.
作用机制
The mechanism of action of [4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes.
相似化合物的比较
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
4-Ethoxycyclohexanol: A cyclohexane derivative with an ethoxy and a hydroxyl group.
4,4-Dimethoxycyclohexanol: A cyclohexane derivative with two methoxy groups and a hydroxyl group.
Uniqueness:
- The presence of both ethoxy and hydroxymethyl groups in [4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol provides unique chemical properties and reactivity.
- The compound’s ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it versatile for various applications.
- Its potential biological activity and applications in medicine and industry further distinguish it from similar compounds.
属性
分子式 |
C12H24O4 |
|---|---|
分子量 |
232.32 g/mol |
IUPAC 名称 |
[4,4-diethoxy-1-(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C12H24O4/c1-3-15-12(16-4-2)7-5-11(9-13,10-14)6-8-12/h13-14H,3-10H2,1-2H3 |
InChI 键 |
SQHQXXQTMJEQAH-UHFFFAOYSA-N |
规范 SMILES |
CCOC1(CCC(CC1)(CO)CO)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13459764.png)




![rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B13459785.png)





